Cas no 869880-32-0 (2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-)

2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- is a potent xanthenone derivative characterized by its complex structure and distinct functional groups. This compound exhibits significant advantages in organic synthesis, particularly in the creation of biologically active molecules. Its trihydroxy and dimethyl groups enhance solubility and reactivity, while the 3-methyl-2-butenyl substituent offers versatility in chemical transformations.
2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- structure
869880-32-0 structure
商品名:2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-
CAS番号:869880-32-0
MF:C23H22O6
メガワット:394.41718
CID:1865711
PubChem ID:11661175

2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- 化学的及び物理的性質

名前と識別子

    • 2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-
    • Formoxanthone A
    • CS-0143173
    • TSB-4
    • HY-137949
    • JV38JQN4MB
    • CHEMBL1254112
    • 7,9,12-trihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
    • 7,9,12-Trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-pyrano(3,2-b)xanthen-6-one
    • UNII-JV38JQN4MB
    • 869880-32-0
    • AKOS040761744
    • SCHEMBL12025339
    • 2H,6H-Pyrano(3,2-b)xanthen-6-one, 7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-
    • 7,9,12-trihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano(3,2-b)xanthen-6-one
    • DA-63584
    • インチ: InChI=1S/C23H22O6/c1-11(2)5-6-13-15(24)10-16(25)17-18(26)14-9-12-7-8-23(3,4)29-20(12)19(27)22(14)28-21(13)17/h5,7-10,24-25,27H,6H2,1-4H3
    • InChIKey: KWJOUIWWNNDURW-UHFFFAOYSA-N
    • ほほえんだ: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)C

計算された属性

  • せいみつぶんしりょう: 394.14163842g/mol
  • どういたいしつりょう: 394.14163842g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 2
  • 複雑さ: 708
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 96.2Ų

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 624.1±55.0 °C at 760 mmHg
  • フラッシュポイント: 219.4±25.0 °C
  • じょうきあつ: 0.0±1.9 mmHg at 25°C

2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- セキュリティ情報

2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F19700-5 mg
2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-
869880-32-0
5mg
¥5600.0 2022-04-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4071-1 mg
Formoxanthone A
869880-32-0
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN4071-1 mg
Formoxanthone A
869880-32-0 98%
1mg
¥ 5,980 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F19700-5mg
2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-
869880-32-0
5mg
¥5600.0 2023-09-07
TargetMol Chemicals
TN4071-1mg
Formoxanthone A
869880-32-0
1mg
¥ 5980 2024-07-20
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP04302-5mg
Formoxanthone A
869880-32-0
5mg
¥4150 2023-09-19

2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- 関連文献

2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-に関する追加情報

Compound CAS No. 869880-32-0: 2H,6H-Pyrano[3,2-b]xanthen-6-one,7,9,12-trihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)

Compound CAS No. 869880-32-0, also known as 7,9,12-Trihydroxy-10-(3-methyl-2-butenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of xanthones, which are a group of naturally occurring phenolic compounds with diverse biological activities. Recent studies have highlighted its potential as a bioactive agent with applications in drug discovery and material science.

The molecular structure of this compound is characterized by a pyrano-fused xanthone skeleton with multiple hydroxyl groups and a substituted butenyl chain. The presence of these functional groups imparts unique chemical and physical properties to the molecule. Researchers have recently explored its antioxidant activity, which is attributed to the hydroxyl groups that can effectively scavenge free radicals. This property makes it a promising candidate for use in antioxidant formulations and skincare products.

In addition to its antioxidant properties, this compound has shown significant anti-inflammatory activity in preclinical studies. The ability to inhibit inflammatory pathways suggests its potential application in treating inflammatory diseases such as arthritis and cardiovascular disorders. Recent advancements in computational chemistry have enabled researchers to model the interaction of this compound with key inflammatory enzymes, providing deeper insights into its mechanism of action.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Researchers have developed novel synthetic strategies that utilize green chemistry principles, reducing the environmental impact of production processes. These methods include the use of microwave-assisted synthesis and catalytic systems that enhance reaction efficiency while minimizing waste.

Moreover, this compound has been investigated for its potential as a natural product-derived drug lead. Its structural complexity and bioactivity make it an attractive target for further optimization through medicinal chemistry approaches. Recent studies have focused on modifying the substituents on the xanthone skeleton to enhance its pharmacokinetic properties and improve bioavailability.

In terms of applications beyond pharmacology, this compound has shown promise in materials science as a precursor for advanced materials such as organic semiconductors and functional polymers. Its aromatic system and conjugated structure make it suitable for applications in optoelectronics and energy storage devices. Researchers are currently exploring its potential as a building block for next-generation materials with tailored electronic properties.

The discovery and characterization of this compound represent a significant advancement in the field of natural product chemistry. Its versatile properties and wide range of applications underscore the importance of continued research into structurally complex organic molecules. As new insights emerge from ongoing studies, this compound is expected to play an increasingly important role in both academic research and industrial applications.

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